2-Ethyl-10H-phenothiazine: Structural Dynamics, Physicochemical Profiling, and Synthetic Methodologies
2-Ethyl-10H-phenothiazine: Structural Dynamics, Physicochemical Profiling, and Synthetic Methodologies
Executive Summary
2-Ethyl-10H-phenothiazine (CAS 61852-27-5) is a highly versatile tricyclic heteroaromatic scaffold. Characterized by its electron-rich phenothiazine core and an asymmetric ethyl substitution at the C2 position, this compound is a critical building block in pharmaceutical API synthesis (specifically for neuroleptic and antihistamine agents) and advanced polymer chemistry. This technical guide provides a rigorous analysis of its structural properties, mechanistic behavior, and validated experimental handling protocols.
Chemical Structure & Conformational Dynamics
The core of 2-ethyl-10H-phenothiazine consists of two benzene rings linked by a sulfur atom and a nitrogen atom, forcing the molecule into a non-planar "butterfly" conformation.
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Electronic Effects: The ethyl group at the C2 position acts as a weak electron donor via hyperconjugation. This breaks the electronic symmetry of the molecule, slightly increasing the electron density on the substituted aromatic ring and subtly lowering the oxidation potential compared to the parent phenothiazine .
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Nucleophilic Centers: The molecule possesses two potential sites for electrophilic attack: the 10H-nitrogen and the 5-sulfur. However, the secondary amine (N-H) is sterically hindered and weakly acidic (pKa ~ 21). Deprotonation yields a highly nucleophilic nitrogen anion, which is the primary vector for functionalization in drug synthesis.
Physicochemical Properties
Accurate physicochemical profiling is essential for predicting the solubility, reactivity, and downstream processing of the compound. The quantitative data is summarized below:
| Property | Value |
| IUPAC Name | 2-Ethyl-10H-phenothiazine |
| CAS Registry Number | 61852-27-5 |
| Molecular Formula | C₁₄H₁₃NS |
| Molecular Weight | 227.32 g/mol |
| Exact Mass | 227.0768 Da |
| Topological Polar Surface Area (TPSA) | ~37.3 Ų |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, DMF, DMSO; Insoluble in water |
Mechanistic Pathway: N-Alkylation in API Synthesis
A primary industrial application of 2-ethyl-10H-phenothiazine is its role as a precursor to Etymemazine , a potent antipsychotic and antihistamine drug . The synthesis relies on a highly regioselective Sₙ2 N-alkylation mechanism.
Because the 10H-nitrogen is a weak nucleophile in its neutral state, a strong base is required to abstract the proton. The resulting phenothiazine anion then executes a nucleophilic attack on an alkyl halide. The reaction is heavily favored toward the nitrogen over the sulfur due to hard-soft acid-base (HSAB) principles and the thermodynamic stability of the N-alkylated product.
Logical pathway for the SN2 N-alkylation of 2-Ethyl-10H-phenothiazine.
Self-Validating Experimental Protocol: N-Alkylation Workflow
To ensure high yield and prevent oxidative degradation, the N-alkylation of 2-ethyl-10H-phenothiazine must be conducted under strictly controlled conditions. The following protocol integrates self-validating In-Process Controls (IPCs) to guarantee experimental integrity.
Step 1: Inert Atmosphere Setup
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Procedure: Purge a flame-dried round-bottom flask with Argon or Nitrogen for 15 minutes.
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Causality: The electron-rich phenothiazine core is highly susceptible to photo-oxidation and auto-oxidation, which readily forms sulfoxides. An inert atmosphere prevents this degradation pathway.
Step 2: Anion Generation
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Procedure: Dissolve 2-ethyl-10H-phenothiazine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Cool to 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions. Stir for 30 minutes until hydrogen gas evolution ceases.
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Causality: NaH is a strong, non-nucleophilic base capable of fully deprotonating the weakly acidic 10H-amine. DMF stabilizes the resulting anion through solvation of the sodium counter-ion.
Step 3: Electrophilic Addition
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Procedure: Maintain the reaction at 0–10°C. Add the alkylating agent (e.g., 1-dimethylamino-2-methyl-3-chloropropane, 1.1 eq) dropwise via an addition funnel.
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Causality: Dropwise addition at low temperatures controls the exothermicity of the reaction and suppresses competing E2 elimination side-reactions of the aliphatic chain.
Step 4: Thermal Maturation
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Procedure: Gradually warm the reaction mixture to 80°C and stir for 4–6 hours.
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Causality: The steric hindrance of the folded tricyclic core requires thermal energy to drive the Sₙ2 substitution to completion.
Step 5: In-Process Control (IPC) & Validation
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Procedure: Withdraw a 0.1 mL aliquot, quench with water, and extract into ethyl acetate. Analyze via TLC (Hexane:EtOAc 7:3) and LC-MS.
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Self-Validation: The reaction is deemed complete only when the starting material mass ([M+H]⁺ 228) is completely absent in the LC-MS trace, ensuring no unreacted precursor is carried into the workup phase.
Step 6: Quenching and Isolation
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Procedure: Cool to room temperature, quench carefully with ice water, and extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step-by-step self-validating experimental workflow for N-alkylation.
Advanced Applications in Polymer Science
Beyond its pharmaceutical utility, 2-ethyl-10H-phenothiazine is a critical component in advanced materials. Derivatives such as N-ethyl-2-ethylphenothiazine are employed as photochemically induced cationic initiators. When irradiated with specific wavelengths (e.g., 525 nm), these compounds form stable radical cations. The 2-ethyl substitution significantly enhances the solubility of these radical salts in organic solvents (like dichloromethane) compared to unsubstituted variants, allowing for highly efficient, photoactivated initiation of cationic polymerization in monomers such as cyclohexene oxide .
References
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PubChem, National Institutes of Health. "2-ethyl-10H-phenothiazine | C14H13NS | CID 98833".[Link]
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PubChem, National Institutes of Health. "Etymemazine | C20H26N2S | CID 71823". [Link]
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Wikipedia. "Etymemazine". [Link]
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European Polymer Journal (via ResearchGate). "Cationic polymerization photochemically and thermally induced by phenothiazine cation radical salts".[Link]
